molecular formula C13H9FN2O2S2 B5598699 N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B5598699
M. Wt: 308.4 g/mol
InChI Key: DNTVJOUAMXCLOY-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a synthetic small molecule belonging to the class of benzothiazole-coupled sulfonamide derivatives. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly for investigating novel therapeutic agents for central nervous system (CNS) disorders. Its molecular structure incorporates key pharmacophoric features believed to be essential for anticonvulsant activity: a benzothiazole aromatic ring system that serves as a lipophilic domain to aid in crossing the blood-brain barrier, an electron donor system, and a sulfonamide group that acts as a hydrogen bonding domain for potential interactions with target proteins . Benzothiazole derivatives, such as the clinically used drug Riluzole, are known to possess a phenytoin-like spectrum of anticonvulsant activity . Research into analogous compounds has demonstrated their potential as antagonists for specific ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators. This makes them valuable pharmacological tools for studying the physiological roles of these receptors . The incorporation of the 4-fluoro substituent on the benzenesulfonamide moiety is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTVJOUAMXCLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide has been investigated for its potential as an antimicrobial agent . Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, it has been evaluated for its anticancer properties, with research indicating that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Therapeutic Applications
The compound is being explored for its therapeutic potential in treating diseases such as tuberculosis and other infectious diseases. Its unique structure allows for modifications that can enhance its efficacy against specific pathogens. Moreover, it has been studied as a potential treatment for disorders associated with nuclear hormone receptors, which play crucial roles in metabolic regulation and cellular signaling .

Mechanisms of Action
The biological activity of this compound can be attributed to several mechanisms:

  • Target Interactions : The compound interacts with enzymes and proteins through hydrogen bonding and π-π interactions, forming stable complexes that alter their activity.
  • Biochemical Pathways : It influences key biochemical pathways related to cell growth and differentiation, modulating the expression of genes involved in these processes.
  • Cellular Effects : The compound affects cell signaling pathways and cellular metabolism, leading to significant changes in cellular behavior .

Material Science

Optical Materials
In materials science, compounds with a benzothiazole structure have been studied for their potential use as optical materials . The unique electronic properties imparted by the fluorine substitution enhance the optical characteristics of these compounds, making them suitable candidates for applications in sensors and other optoelectronic devices .

Biochemistry

Ubiquitin Ligase Inhibition
Research has demonstrated that N-benzothiazol-2-yl-amides can inhibit ubiquitin ligase, an enzyme critical for protein degradation. This inhibition can have implications in various biological processes and diseases where protein homeostasis is disrupted .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation through modulation of key signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . Additionally, the compound can interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Crystallographic Data for Halogen-Substituted Analogs

Compound (X =) Space Group Key Interactions Lattice Energy Contributors (Edisp, ECou, Epol)
F (Compound F) Monoclinic $ P2_1/c $ N–H···N, π···π, N–H···O(sulfonate) Dominated by π···π and H-bonding
Cl Tetragonal $ P-421c $ Similar to F but with Cl···π interactions Higher Edisp due to Cl polarizability
Br Tetragonal $ P-421c $ Br···π and stronger van der Waals forces Highest Edisp among halogens
H (No halogen) Monoclinic $ P2_1/c $ Reduced π···π; relies on H-bonds Lower Edisp and ECou
NO$_2$ Varies by position Nitro group induces distinct π-stacking Enhanced Epol due to nitro electronegativity
  • Halogen Effects: The F, Cl, and Br analogs exhibit isostructural features but differ in space groups (monoclinic for F vs. tetragonal for Cl/Br). Fluorine’s electronegativity strengthens hydrogen bonds (N–H···F), while Cl and Br engage in halogen···π interactions, increasing lattice stability via polarizability .
  • Nitro-Substituted Analogs: The nitro group (X=NO$_2$) alters supramolecular arrangements by introducing additional dipole-dipole interactions and nitro-π stacking, as seen in N-(1,3-benzothiazol-2-yl)-nitrobenzenesulfonamides .

Hirshfeld Surface and Interaction Analysis

  • Compound F : Dominated by H···H (45%), N···H (20%), and S···H (15%) contacts. Fluorine contributes to F···H (5%) interactions .
  • Cl/Br Analogs : Higher halogen···H (Cl: 8%; Br: 10%) and halogen···π contributions, enhancing lattice energy .
  • Nitro Derivatives : O···H and N···H interactions from nitro groups account for 25% of surface contacts, stabilizing unique packing motifs .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a fluorinated benzenesulfonamide. The presence of the fluorine atom enhances its chemical stability and biological activity. The sulfonamide group is known for its role in various pharmacological actions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has demonstrated anticancer activity in several studies. It affects cancer cell proliferation and induces apoptosis through various pathways, including:

  • Inhibition of Cell Proliferation: Studies have shown that it can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis: this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Anticonvulsant Effects

Preliminary studies suggest that this compound may possess anticonvulsant properties. It appears to modulate neurotransmitter levels and enhance inhibitory signals in the central nervous system, potentially providing therapeutic benefits for epilepsy.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Gene Expression Modulation: It influences gene expression related to cell growth and differentiation, which is crucial for its anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity: In a study conducted on multiple bacterial strains, the compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Line Studies: In vitro tests on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Research Findings Summary Table

Biological Activity Mechanism Effectiveness
AntimicrobialDisruption of cell wall synthesisEffective against various strains
AnticancerInhibition of proliferation, apoptosis inductionSignificant reduction in cancer cell viability
AnticonvulsantModulation of neurotransmitter levelsPotential therapeutic benefits observed

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide?

  • Methodology :

  • Spectroscopy : Employ 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm proton/carbon environments and substituent positions. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) .
  • Elemental Analysis : Validate purity and empirical formula .
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to determine bond lengths, angles, and molecular conformation. Validate with CIF checks and R-factor analysis .

Q. What synthetic strategies are effective for introducing the benzothiazole moiety into sulfonamide derivatives?

  • Methodology :

  • Gold-Catalyzed Cyclization : Optimize reactions using Au(I)/Au(III) catalysts to assemble benzothiazole rings from precursors like 2-azidoaryl propargylsulfonamides. Monitor reaction progress via TLC and HPLC .
  • Nucleophilic Substitution : React 4-fluorobenzenesulfonyl chloride with 2-aminobenzothiazole derivatives under inert conditions. Purify via column chromatography using ethyl acetate/hexane gradients .

Q. How is the biological activity of this compound initially screened for therapeutic potential?

  • Methodology :

  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Evaluate inhibition of targets like lipoxygenases (LOX) or kinases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in predicted vs. observed molecular conformations of sulfonamide derivatives?

  • Methodology :

  • Refinement Tools : Use SHELXL to refine structures against high-resolution data. Address torsional discrepancies (e.g., dihedral angles between benzothiazole and sulfonamide groups) by comparing DFT-optimized geometries with experimental data .
  • Twinning Analysis : Apply PLATON or ROTAX for twinned crystals, adjusting HKLF5 files to resolve overlapping reflections .

Q. What strategies address low yield or side-product formation during the synthesis of benzothiazole-sulfonamide hybrids?

  • Methodology :

  • Catalyst Screening : Test transition metals (e.g., Pd, Au) to optimize cyclization efficiency. For example, AuCl3_3 may reduce side reactions compared to Pd(OAc)2_2 .
  • Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediates (e.g., azide intermediates) and adjust reaction times/temperatures .

Q. How do electronic effects of fluorine substitution influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps. Compare with analogs lacking fluorine to assess electron-withdrawing effects on sulfonamide acidity .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives with varying substituents (e.g., Cl, OMe at the 4-position) and correlate with biological data (e.g., IC50_{50} values against LOX) .

Q. What challenges arise in resolving crystallographic disorder in sulfonamide derivatives, and how are they mitigated?

  • Methodology :

  • Disorder Modeling : Use PART commands in SHELXL to refine split positions of flexible groups (e.g., fluorophenyl rings). Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters .
  • High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to improve electron density maps for ambiguous regions .

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